molecular formula C19H21NO6 B11166904 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-proline

1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-proline

Cat. No.: B11166904
M. Wt: 359.4 g/mol
InChI Key: SDOFJRBZPHZENA-ZDUSSCGKSA-N
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Description

1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-proline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-2-one core with methoxy and dimethyl substitutions, and an acetylated L-proline moiety. Coumarin derivatives are known for their diverse biological activities, including anti-coagulant, anti-inflammatory, and anti-microbial properties .

Preparation Methods

The synthesis of 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-proline typically involves the following steps:

Chemical Reactions Analysis

1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups of the chromen-2-one core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Mechanism of Action

The mechanism of action of 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-proline involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

(2S)-1-[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H21NO6/c1-10-7-14(25-3)17-11(2)12(19(24)26-15(17)8-10)9-16(21)20-6-4-5-13(20)18(22)23/h7-8,13H,4-6,9H2,1-3H3,(H,22,23)/t13-/m0/s1

InChI Key

SDOFJRBZPHZENA-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCC[C@H]3C(=O)O)C)C(=C1)OC

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCCC3C(=O)O)C)C(=C1)OC

Origin of Product

United States

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